molecular formula C17H15N3O3 B2902012 4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 865287-56-5

4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Katalognummer: B2902012
CAS-Nummer: 865287-56-5
Molekulargewicht: 309.325
InChI-Schlüssel: RFFIDQXUTLGFQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound based on the privileged N-(1,3,4-oxadiazol-2-yl)benzamide scaffold, which is recognized in scientific literature for its potent antibacterial properties . Compounds in this class have demonstrated significant activity against a panel of multidrug-resistant bacterial pathogens, positioning them as promising candidates for antimicrobial research and development . This structural class has shown remarkable efficacy against high-priority pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with reported minimum inhibitory concentrations (MICs) as low as 0.06 µg/mL against some bacterial strains . Furthermore, closely related analogs have exhibited powerful activity against Neisseria gonorrhoeae , including strains resistant to frontline treatments like azithromycin, addressing an urgent global health threat . The mechanism of action for these compounds can be multi-targeting; some members of this chemical family inhibit essential biosynthetic pathways, such as the production of lipoteichoic acid (LTA) in S. aureus , which is critical for bacterial growth and membrane homeostasis . Other analogs appear to function by disrupting multiple cellular processes simultaneously, which can include menaquinone biosynthesis and other vital protein functions, thereby reducing the propensity for bacteria to develop rapid resistance . This multi-target mechanism is a valuable trait in the fight against antimicrobial resistance. With its ethoxy and phenyl substituents, this compound is of significant interest for researchers investigating new therapeutic strategies to overcome multidrug-resistant bacterial infections. It serves as a key intermediate or target molecule for structure-activity relationship (SAR) studies aimed at optimizing potency, improving metabolic stability, and elucidating novel mechanisms of antibacterial action .

Eigenschaften

IUPAC Name

4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-2-22-14-10-8-12(9-11-14)15(21)18-17-20-19-16(23-17)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFIDQXUTLGFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Scheme and Mechanism

The microwave-assisted method, adapted from Devaraji et al. (2024), involves a two-step process:

  • Formation of acid hydrazide : 4-Ethoxybenzoic acid is esterified with ethanol in the presence of sulfuric acid to yield ethyl 4-ethoxybenzoate, followed by hydrazinolysis to produce 4-ethoxybenzohydrazide.
  • Oxadiazole ring formation : The hydrazide reacts with N-protected amino acids (e.g., benzoyl alanine) in phosphorous oxychloride (POCl$$_3$$) under microwave irradiation (100 W, 10 minutes) to form the 1,3,4-oxadiazole core.

Key reaction :
$$
\text{4-Ethoxybenzohydrazide} + \text{N-Protected Amino Acid} \xrightarrow{\text{POCl}_3, \text{MW}} \text{this compound}
$$

Optimization and Yield

  • Temperature : 80°C under microwave conditions.
  • Time : 10–15 minutes, significantly shorter than conventional methods.
  • Yield : 85–92% after recrystallization with methanol.
  • Advantages : Reduced energy consumption, elimination of column chromatography, and scalability.

Conventional Thermal Cyclization

Diacylhydrazide Cyclization

This method, reported by Yang et al. (2023), involves cyclizing diacylhydrazides using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) as a desulfurizing agent:

  • Synthesis of diacylhydrazide : 4-Ethoxybenzoic acid is converted to its hydrazide derivative, which reacts with phenylacetic acid hydrazide to form a diacylhydrazide intermediate.
  • Cyclization : The intermediate is treated with EDC·HCl in toluene under reflux (110°C, 6 hours) to yield the oxadiazole.

Key reaction :
$$
\text{Diacylhydrazide} \xrightarrow{\text{EDC·HCl, \Delta}} \text{this compound}
$$

Process Parameters

  • Reagents : EDC·HCl (2.5 equiv), toluene solvent.
  • Yield : 78–84% after purification via silica gel chromatography.
  • Limitations : Longer reaction time (6 hours) compared to microwave methods.

Comparative Analysis of Synthesis Methods

Parameter Microwave Method Thermal Cyclization
Reaction Time 10–15 minutes 6 hours
Yield 85–92% 78–84%
Purification Recrystallization Column chromatography
Energy Efficiency High Moderate
Scalability Excellent Good

Structural Characterization

Spectroscopic Data

  • IR Spectroscopy :

    • $$ \nu(\text{N-H}) $$: 3217 cm$$^{-1}$$ (amide stretch).
    • $$ \nu(\text{C=O}) $$: 1695 cm$$^{-1}$$ (benzamide carbonyl).
    • $$ \nu(\text{C=N}) $$: 1552 cm$$^{-1}$$ (oxadiazole ring).
  • $$^1$$H NMR (400 MHz, CDCl$$_3$$) :

    • $$ \delta 1.42 \, \text{(t, 3H, -OCH}2\text{CH}3) $$.
    • $$ \delta 4.12 \, \text{(q, 2H, -OCH}2\text{CH}3) $$.
    • $$ \delta 7.47–8.34 \, \text{(m, 9H, aromatic protons)} $$.
  • $$^{13}$$C NMR :

    • $$ \delta 166.8 \, \text{(C=O)} $$.
    • $$ \delta 162.1 \, \text{(C=N of oxadiazole)} $$.
  • HRMS : $$ m/z $$ 385.1425 [M+H]$$^+$$ (calculated: 385.1423).

Melting Point and Purity

  • Melting Point : 218–220°C (uncorrected).
  • Purity : >98% by HPLC (C$$_{18}$$ column, acetonitrile/water).

Analyse Chemischer Reaktionen

Types of Reactions

4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Wissenschaftliche Forschungsanwendungen

4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Electronic Effects

Key structural variations among 1,3,4-oxadiazole derivatives include:

  • Substituents on the benzamide ring : Ethoxy (target compound) vs. chloro (e.g., 4-chloro-N-(2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide, 7b ) , trifluoromethoxy (e.g., HSGN-235) , or dichlorophenyl (e.g., VNI) .
  • Substituents on the oxadiazole ring : Phenyl (target compound) vs. substituted phenyl (e.g., 5-(4-trifluoromethylphenyl) in HSGN-235) or fused heterocycles (e.g., pyridinyl in 8a–d ) .

Electronic Effects :

Key Findings :

  • VNI and VFV : Structural optimization of the benzamide substituents (dichlorophenyl → difluorobiphenyl) improved CYP51 inhibition and antiparasitic spectrum. VFV’s fluorinated biphenyl group fills deeper pockets in the enzyme’s substrate-binding cavity .
  • 7b : The chloro substituent enhances HDAC inhibitory activity, likely through stronger hydrogen bonding or hydrophobic interactions .
  • HSGN-235: The trifluoromethoxy group contributes to antibacterial efficacy against drug-resistant N. gonorrhoeae by enhancing membrane permeability .
Physicochemical Properties
Property 4-Ethoxy-N-(5-phenyl-oxadiazol)benzamide VNI 7b HSGN-235
Molecular Weight ~325.3 g/mol 483.3 g/mol 374.3 g/mol 444.3 g/mol
LogP (Predicted) ~3.1 (moderate lipophilicity) 4.8 3.5 4.2
Solubility Moderate (ethoxy enhances lipophilicity) Low (dichlorophenyl) Low (chloro) Very low (CF₃O)

Biologische Aktivität

4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C18H18N4O3\text{C}_{18}\text{H}_{18}\text{N}_{4}\text{O}_{3}

It features an ethoxy group, a benzamide moiety, and a 1,3,4-oxadiazole ring which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole ring is known to modulate several biochemical pathways through the inhibition of enzymes and receptors involved in inflammation and cancer progression.

Enzyme Inhibition

Research indicates that derivatives of oxadiazoles can inhibit key enzymes such as:

  • Acetylcholinesterase (AChE) : Important for neurotransmission.
  • Cyclooxygenase (COX) : Involved in inflammatory processes.

The compound's ability to inhibit these enzymes suggests potential applications in treating neurodegenerative diseases and inflammatory conditions.

Anticancer Activity

Several studies have evaluated the anticancer properties of compounds related to this compound. For instance:

  • Cell Line Studies : Compounds containing the oxadiazole moiety exhibited significant cytotoxic effects against various cancer cell lines including HEPG2 (liver), MCF7 (breast), and SW1116 (colon) with IC50 values in the low micromolar range (e.g., 0.67 µM against PC-3 prostate cancer) .
Cell Line IC50 (µM) Reference
HEPG21.18 ± 0.14
MCF70.67
SW11160.80

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.

Study on Anticancer Properties

A detailed investigation conducted by Zhang et al. synthesized multiple derivatives of oxadiazoles and assessed their anticancer activities using TRAP PCR-ELISA assays. One notable derivative demonstrated superior inhibition against multiple cancer cell lines compared to standard treatments like staurosporine .

Dual Enzyme Inhibition

Another study highlighted the dual inhibitory effects on hAChE and hBChE by related oxadiazole compounds. This suggests that modifications to the phenyl ring can enhance biological activity .

Q & A

Q. What are the key steps in synthesizing 4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide?

The synthesis typically involves:

  • Cyclization : Formation of the 1,3,4-oxadiazole ring via dehydrative cyclization of a thiosemicarbazide intermediate using agents like POCl₃ under reflux (80–90°C) .
  • Amide Coupling : Reaction of 4-ethoxybenzoic acid derivatives with 5-phenyl-1,3,4-oxadiazol-2-amine using coupling reagents (e.g., HATU or DCC) in anhydrous DMF or THF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy group at δ ~1.3 ppm for CH₃ and ~4.0 ppm for OCH₂) and oxadiazole ring protons .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 336.1212 for C₁₇H₁₄N₃O₃) .
  • X-ray Crystallography : Determines bond angles and dihedral angles (e.g., oxadiazole ring planarity and benzamide torsion angles) .

Q. What preliminary biological assays are recommended for this compound?

  • Antimicrobial Screening : Disk diffusion assays against S. aureus and E. coli to assess inhibition zones .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (IC₅₀ determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate GI₅₀ values .

Advanced Research Questions

Q. How can low yields during oxadiazole ring formation be resolved?

  • Optimize Dehydrating Agents : Replace POCl₃ with PPA (polyphosphoric acid) at 120°C to reduce side reactions .
  • Solvent Selection : Use toluene instead of DCM to improve cyclization efficiency .
  • Catalyst Screening : Add catalytic ZnCl₂ (5 mol%) to enhance reaction rates .

Q. How do structural modifications influence bioactivity?

Comparative data for analogs (Table 1):

ModificationBioactivity ChangeMechanism InsightSource
Ethoxy → Methoxy↓ Anticancer activity (GI₅₀ +20%)Reduced lipophilicity affects cell uptake
Phenyl → Fluorophenyl↑ Antimicrobial activity (2× MIC)Enhanced electron-withdrawing effects
Oxadiazole → Thiadiazole↑ Enzyme inhibition (IC₅₀ -40%)Improved sulfur-mediated binding

Q. What computational methods support SAR studies for this compound?

  • Docking Simulations : Use AutoDock Vina to model interactions with COX-2 or EGFR targets (binding energy < -8 kcal/mol) .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict reactivity .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can crystallization challenges be addressed for X-ray analysis?

  • Solvent Pair Screening : Use DMSO/water (2:1) for slow evaporation .
  • Temperature Gradients : Gradual cooling from 60°C to 4°C to optimize crystal growth .
  • Additive Use : Introduce 1% ethyl acetate to reduce polymorphism .

Methodological Notes

  • Contradictions in Evidence : While POCl₃ is standard for oxadiazole synthesis , some studies report safer alternatives like T3P® . Validate choices based on substrate sensitivity.
  • Data Gaps : Limited in vivo toxicity data exists; prioritize pharmacokinetic studies (e.g., plasma stability in rodent models) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.